

Application Notes and Protocols for Alkylation using 2-Fluorophenethyl Bromide

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Compound of Interest

Compound Name: **2-Fluorophenethyl bromide**

Cat. No.: **B1302592**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation, O-alkylation, and C-alkylation of various nucleophiles using **2-Fluorophenethyl bromide**. This versatile reagent is a valuable building block in medicinal chemistry and drug development for the introduction of the 2-fluorophenethyl moiety, which can significantly influence the pharmacological properties of a molecule.

N-Alkylation of Amines

The N-alkylation of primary and secondary amines with **2-Fluorophenethyl bromide** is a common method for the synthesis of N-(2-(2-fluorophenyl)ethyl) substituted amines. These reactions are typically performed in the presence of a base to neutralize the hydrogen bromide byproduct and facilitate the nucleophilic attack of the amine.

Quantitative Data for N-Alkylation

Substrate	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Piperidine	K ₂ CO ₃	Acetonitrile	Reflux	12	85
Aniline	K ₂ CO ₃	DMF	80	6	78
Morpholine	Et ₃ N	THF	60	8	82

Experimental Protocol: N-Alkylation of Piperidine

This protocol describes a general procedure for the N-alkylation of piperidine with **2-Fluorophenethyl bromide**.

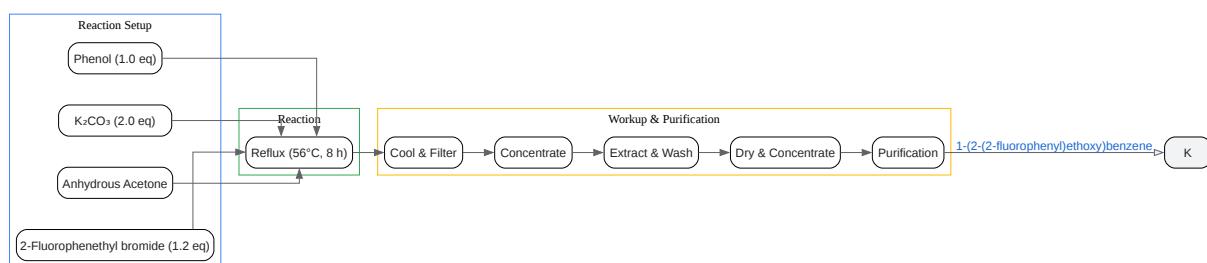
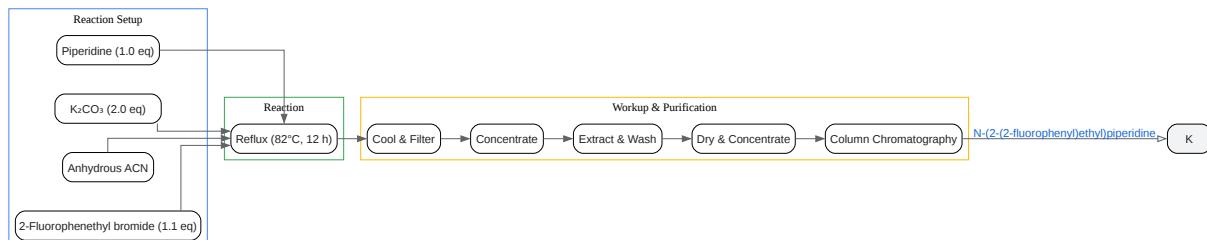
Materials:

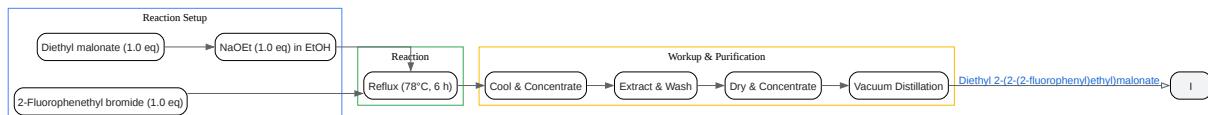
- Piperidine
- **2-Fluorophenethyl bromide**
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile (ACN), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
- Stir the mixture at room temperature for 15 minutes.
- Add **2-Fluorophenethyl bromide** (1.1 eq.) to the suspension.
- Heat the reaction mixture to reflux (approximately $82^{\circ}C$) and maintain for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield the desired N-(2-(2-fluorophenyl)ethyl)piperidine.



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